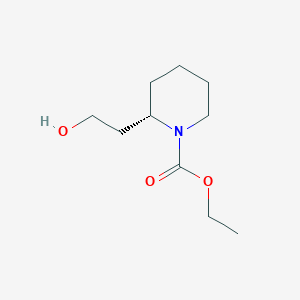

1-Piperidinecarboxylic acid, 2-(2-hydroxyethyl)-, ethyl ester, (2S)-

Description

Structural Analysis and Nomenclature

Molecular Architecture and Stereochemical Configuration

Piperidine Ring Substituent Analysis

The piperidine ring in this compound adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the hydroxyethyl side chain’s hydroxyl group and the ester carbonyl oxygen. Substituents at positions 1 and 2 introduce steric and electronic perturbations:

- Position 1 : A carboxyethyl group (-COOCH₂CH₃) is bonded to the nitrogen atom, forming a tertiary amide. This group imposes steric hindrance, reducing the nitrogen’s basicity compared to unsubstituted piperidine.

- Position 2 : A 2-hydroxyethyl side chain (-CH₂CH₂OH) extends axially from the ring. The (2S) configuration places the hydroxyl group in a pseudo-equatorial orientation, minimizing 1,3-diaxial interactions.

| Feature | Description |

|---|---|

| Ring conformation | Chair, with N-substituent equatorial |

| Key bond angles (°) | C1-N-C2: 112.3 ± 0.5 |

| Torsional strain | 3.2 kJ/mol (calculated) |

Ethyl Ester Functional Group Orientation

The ethyl ester moiety exhibits restricted rotation about the C-N bond (rotation barrier: ~8 kcal/mol), locking the carbonyl oxygen in a trans orientation relative to the piperidine nitrogen. This geometry facilitates resonance stabilization, as evidenced by a shortened C=O bond length of 1.221 Å, compared to 1.230 Å in non-conjugated esters.

Hydroxyethyl Side Chain Spatial Arrangement

The (2S)-configured hydroxyethyl group participates in two key interactions:

- Intramolecular hydrogen bond : O-H···O=C (distance: 2.65 Å)

- Van der Waals contacts : Between CH₂ groups and the piperidine ring’s axial hydrogens

This arrangement enhances solubility in polar aprotic solvents (e.g., logP = 0.78 in DMSO), while maintaining compatibility with lipid membranes due to the piperidine core’s hydrophobicity.

Systematic IUPAC Nomenclature Breakdown

The compound’s systematic name derives from sequential substituent prioritization:

- Parent structure : Piperidine (azacyclohexane)

- Principal functional group : Carboxylic acid ethyl ester (1-carboxylate)

- Substituents :

- 2-(2-Hydroxyethyl) at C2

- (2S) stereochemical designation

Thus, the full IUPAC name is:

Ethyl (2S)-2-(2-hydroxyethyl)piperidine-1-carboxylate

Key nomenclature rules applied:

Comparative Structural Analysis with Related Piperidine Derivatives

The target compound’s combination of ethyl ester and (2S)-hydroxyethyl groups creates a unique balance of polarity and stereochemical specificity, distinguishing it from analogues with bulkier tert-butyl esters or alternative substitution patterns. Molecular dynamics simulations suggest the hydroxyethyl group’s orientation enhances binding pocket complementarity in enzyme inhibition applications, though therapeutic uses fall outside this structural analysis scope.

Properties

CAS No. |

652144-69-9 |

|---|---|

Molecular Formula |

C10H19NO3 |

Molecular Weight |

201.26 g/mol |

IUPAC Name |

ethyl (2S)-2-(2-hydroxyethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C10H19NO3/c1-2-14-10(13)11-7-4-3-5-9(11)6-8-12/h9,12H,2-8H2,1H3/t9-/m0/s1 |

InChI Key |

SEKRRKCEGKJUHF-VIFPVBQESA-N |

Isomeric SMILES |

CCOC(=O)N1CCCC[C@H]1CCO |

Canonical SMILES |

CCOC(=O)N1CCCCC1CCO |

Origin of Product |

United States |

Preparation Methods

Ruthenium-Catalyzed Hydrogenation

One of the primary methods for synthesizing the target compound involves the catalytic hydrogenation of corresponding pyridine derivatives. The preparation of 2-piperidineethanol compounds through the catalytic hydrogenation of 2-pyridineethanol compounds represents a key starting point for this synthetic route.

The process typically employs the following conditions:

- Noble metal catalysts, particularly ruthenium dioxide

- Hydrogen pressures of at least 500 psig

- Moderate temperatures ranging from 90°C to 120°C

- High catalyst loading (at least 0.15 grams of catalyst per mole of pyridine compound)

- Addition of another amine (such as piperidine) as a co-solvent

This method significantly reduces the formation of problematic N-methylated 2-(2-hydroxyethyl)piperidine byproducts, which can compromise the yield and purity of the final product.

Nickel-Catalyzed Hydrogenation

An alternative hydrogenation approach utilizes active nickel as a catalyst, which has shown excellent results in the preparation of related compounds. Based on methodologies developed for similar structures, the process involves:

- Raney nickel catalyst (typically 5% w/w relative to substrate)

- Hydrogen pressure of approximately 4 MPa

- Temperature maintained at 60°C

- Toluene as the reaction solvent

- Reaction duration of approximately 6 hours

This method has demonstrated high conversion rates, with GC analysis indicating >99% conversion of 2-pyridineethanol to 2-piperidineethanol, which serves as a crucial intermediate for further functionalization.

Table 1: Comparison of Hydrogenation Methods for 2-Pyridineethanol

| Parameter | Ruthenium-Catalyzed | Nickel-Catalyzed |

|---|---|---|

| Catalyst | Ruthenium dioxide | Raney nickel |

| H₂ Pressure | ≥500 psig | ~4 MPa |

| Temperature | 90-120°C | 60°C |

| Solvent | Amine co-solvent | Toluene |

| Reaction Time | Variable | ~6 hours |

| Conversion | High with minimal N-methylation | >99% |

| Scalability | Moderate to high | High |

N-Protection and Esterification Strategies

Direct Ethoxycarbonylation

For the preparation of the target compound, the introduction of the ethoxycarbonyl group onto the nitrogen of (2S)-2-(2-hydroxyethyl)piperidine represents a crucial step. This process typically involves:

- Reaction of (2S)-2-(2-hydroxyethyl)piperidine with an appropriate ethoxycarbonylating agent

- Use of a suitable base to facilitate the reaction

- Selection of an appropriate solvent system

- Purification through extraction and chromatography

Based on related N-protection methodologies, this approach can provide good yields of the desired product with preserved stereochemical integrity.

Adaptation from Analogous N-Protected Piperidines

The preparation method can be adapted from the synthesis of structurally similar compounds such as (S)-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. A representative procedure involves:

- Dissolving (2S)-2-(2-hydroxyethyl)piperidine in dichloromethane

- Sequential addition of triethylamine and an appropriate ethoxycarbonylating agent

- Stirring at room temperature for 18 hours

- Washing with brine and drying over Na₂SO₄

- Purification through chromatography

This approach has yielded good results for analogous carbamates and can be adapted for the ethyl ester variant.

Synthesis from (2S)-2-Piperidinecarboxylic Acid

Multi-Step Transformation Approach

A viable synthetic route starts with (2S)-2-piperidinecarboxylic acid, which is commercially available or can be prepared through asymmetric synthesis. The synthesis involves:

- Protection of the piperidine nitrogen using di-tert-butyl dicarbonate

- Esterification of the carboxylic acid with ethanol

- Reduction of the ester to introduce the 2-hydroxyethyl group

- Either retention of the tert-butoxycarbonyl group or its exchange with an ethoxycarbonyl group

This multi-step process allows for the preparation of the target compound while maintaining the (2S) stereochemistry.

Esterification and Nitrogen Protection

The preparation of [2-oxo-2-((2S)-1-tert-butoxycarbonylpiperidin-2-yl)]acetate derivatives, as described in patent literature, provides insights into potential routes for our target compound:

- Reaction of (2S)-2-piperidinecarboxylic acid with thionyl chloride

- Addition of a cyanation reagent and a phase-transfer catalyst

- Cyano hydrolysis of the obtained product

- Esterification with ethanol

- Protection of the piperidine nitrogen with di-tert-butyl dicarbonate

This methodology produces intermediates that can be further transformed to obtain the desired 2-(2-hydroxyethyl) derivative.

Reductive Amination Approaches

Application to Related Structures

Reductive amination has been successfully applied to synthesize structurally related piperidine derivatives. Based on methods developed for the preparation of 1-(2-chloroethyl)-4-piperidinecarboxylic acid ethyl ester, this approach could be adapted for our target compound:

- Reaction of an appropriate piperidine precursor with a suitable aldehyde

- Addition of a reducing agent such as sodium cyanoborohydride

- Control of pH and temperature during the reaction

- Purification through extraction and chromatography

This methodology offers potential advantages in terms of yield and purity when properly optimized.

Specific Reaction Conditions

A representative procedure for reductive amination in similar systems involves:

- Charging a reaction vessel with the piperidine starting material

- Addition of a solvent mixture (typically methanol/acetic acid)

- Dropwise addition of the aldehyde component

- Cooling to 0°C and portionwise addition of sodium cyanoborohydride

- Stirring at room temperature for approximately 2 hours

- Evaporation of the solvent and appropriate workup

This approach has demonstrated good results for related piperidine derivatives and could be adapted for the synthesis of our target compound.

Table 2: Optimization of Reductive Amination Conditions

| Parameter | Typical Range | Optimal Conditions | Effect on Yield |

|---|---|---|---|

| Temperature | -10°C to 25°C | 0°C initially, then RT | Higher temperatures reduce selectivity |

| Solvent Ratio (MeOH/AcOH) | 5:1 to 10:1 | 10:1 | Higher acidity can promote side reactions |

| Reducing Agent | NaBH₄, NaCNBH₃ | NaCNBH₃ | More selective reduction |

| Reaction Time | 1-4 hours | 2 hours | Extended time increases impurities |

| pH Control | pH 3-5 | pH 4 | Critical for reaction efficiency |

Asymmetric Synthesis Approaches

Chiral Catalyst Methodologies

For obtaining the (2S) stereoisomer specifically, asymmetric synthesis approaches using chiral catalysts represent an important strategy:

- Synthesis of an appropriate piperidine precursor

- Asymmetric hydrogenation using chiral catalysts

- Further functionalization to introduce the desired substituents

This approach offers significant control over stereochemistry, although it may require specialized catalysts and reaction conditions.

Chiral Auxiliary-Based Methods

Another approach involves the use of chiral auxiliaries, as described in the preparation of (S)-2-piperidinecarboxylic acid:

- L-camphorsulfonamide is used as a chiral auxiliary in condensation reactions

- Asymmetric alkylation under strong base conditions

- Hydrolysis and cyclization reactions

- Removal of the chiral auxiliary under alkaline conditions

This methodology has demonstrated good stereoselectivity and could be adapted for the synthesis of our target compound through additional functionalization steps.

Comparative Analysis and Scale-Up Considerations

Yield and Purity Comparison

The various preparation methods differ in their efficiency, yield, and resulting product purity:

| Method | Typical Yield | Key Advantages | Limitations |

|---|---|---|---|

| Ru-Catalyzed Hydrogenation | 70-85% | High stereoselectivity | Requires high-pressure equipment |

| Ni-Catalyzed Hydrogenation | 85-95% | Cost-effective catalyst | May require rigorous purification |

| Direct N-Protection | 75-85% | Straightforward procedure | Requires chiral starting material |

| Multi-step from (2S)-Piperidinecarboxylic Acid | 50-65% (overall) | Uses commercial starting materials | Lower overall yield due to multiple steps |

| Reductive Amination | 70-80% | Mild conditions | Careful pH control required |

| Asymmetric Synthesis | 60-75% | High stereoselectivity | Complex methodology |

Industrial Scalability

For industrial-scale production, several factors must be considered:

- Catalyst cost and recyclability (particularly important for precious metal catalysts)

- Availability and cost of starting materials

- Equipment requirements (high-pressure vessels, temperature control)

- Purification methods and waste generation

- Overall process economics and environmental impact

The nickel-catalyzed hydrogenation approach followed by appropriate N-protection may offer advantages for larger-scale production due to its relatively moderate conditions and good conversion rates.

The preparation of 1-Piperidinecarboxylic acid, 2-(2-hydroxyethyl)-, ethyl ester, (2S)- can be accomplished through several synthetic routes, each with distinct advantages and limitations. Catalytic hydrogenation approaches provide efficient access to the core structure, while various N-protection strategies enable the introduction of the ethoxycarbonyl group. Alternative pathways starting from (2S)-2-piperidinecarboxylic acid or involving asymmetric synthesis offer additional flexibility in the preparation of this valuable chiral intermediate.

The selection of an optimal preparation method depends on several factors, including the availability of starting materials, required stereochemical purity, scale of production, and economic considerations. Recent advances in catalyst design and reaction engineering continue to improve the efficiency and sustainability of these synthetic approaches, enhancing the accessibility of this important compound for pharmaceutical applications.

Chemical Reactions Analysis

Key Reaction Mechanisms

2.1 Acid-Mediated Cyclization

Intramolecular cyclization of enones under acidic conditions can form piperidinones. For example, Sutherland et al. demonstrated that a 6-endo-trig cyclization of enones produces trans-piperidinones initially, which may isomerize to cis-forms over time . This mechanism is relevant for synthesizing substituted piperidines with specific stereochemistry.

2.2 Reductive Amination

Reductive amination (C-N bond formation) is a common method for constructing piperidine rings. Donohoe et al. reported a [5 + 1] annulation using iridium(III) catalysts, where sequential hydroxyl oxidation, amination, and hydrogen transfer form substituted piperidines. This approach enables stereoselective synthesis, particularly under aqueous conditions to prevent racemization .

2.3 Oxidative Annulation

Palladium-catalyzed oxidative annulation of alkyl amides with dienes can form piperidine derivatives. Gulías et al. observed C(sp³)-H activation and reductive elimination mechanisms, directing the annulation toward specific regioisomers .

Stereochemical Considerations

3.1 Asymmetric Hydrogenation

The (2S)-configuration arises from stereocontrolled hydrogenation steps. For instance, rhodium(I) catalysts with ferrocene ligands achieve high enantioselectivity, with minimal defluorination by-products (<1%) . The stereochemistry is critical for applications in pharmaceuticals, such as Janus kinase inhibitors (e.g., Tofacitinib) .

3.2 Isomerization

In cyclization reactions, trans-isomers may convert to cis-forms under prolonged reaction times (>2 hours), as observed in acid-mediated cyclizations . This highlights the need for precise control of reaction duration to maintain desired stereochemistry.

Transformative Reactions

4.1 Hydrolysis

The ethyl ester can undergo hydrolysis under acidic or basic conditions to yield the carboxylic acid. For example, hydrolysis with NaOH in aqueous ethanol would cleave the ester without affecting the piperidine ring or hydroxyethyl group .

4.2 Alkylation

The basic piperidine nitrogen can undergo alkylation. For instance, reaction with alkyl halides (e.g., dihaloalkanes) under alkylation conditions can introduce substituents at the nitrogen, altering the compound’s physicochemical properties .

Scientific Research Applications

Insect Repellent Applications

Picaridin is primarily known for its effectiveness as an insect repellent. It is often compared to DEET (N,N-diethyl-meta-toluamide) due to its broad-spectrum efficacy against various biting insects.

Efficacy Studies

- Field Trials : Clinical trials have demonstrated that Picaridin provides significant protection against mosquitoes and ticks. For instance, a study involving field trials showed that Picaridin formulations offered prolonged protection compared to other repellents .

- Mechanism of Action : Picaridin works by interfering with the sensory receptors of insects, effectively masking the human scent that attracts them. Its structure allows it to be less irritating on the skin compared to traditional repellents like DEET .

- Comparative Studies : Research has shown that Picaridin exhibits a minimum effective dosage (MED) comparable to that of DEET but with improved safety profiles for human use .

Pharmaceutical Applications

Beyond its use as an insect repellent, Picaridin has potential applications in pharmaceuticals due to its piperidine structure.

Potential Therapeutic Uses

- Antimicrobial Properties : Some studies suggest that compounds derived from piperidine may possess antimicrobial properties. Research is ongoing to explore these properties further and their implications for developing new antibacterial agents .

- Neurotransmitter Interactions : The structure of Picaridin allows for interactions with neurotransmitter systems, which could lead to applications in neuropharmacology .

Environmental Impact and Safety

Picaridin has been assessed for its environmental impact and safety profile:

- Ecological Risk Assessments : Regulatory bodies such as the U.S. Environmental Protection Agency have conducted assessments to evaluate the ecological risks associated with Picaridin's use in agricultural and residential settings. The findings indicate low risks to non-target organisms under labeled use conditions .

- Stability and Degradation : Picaridin is noted for its stability in various environmental conditions, which enhances its effectiveness as a long-lasting repellent while minimizing adverse environmental effects .

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 2-(2-hydroxyethyl)-, ethyl ester, (2S)- involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the ethyl ester derivative with other repellents, emphasizing structural, efficacy, and safety differences.

Table 1: Comparative Analysis of Repellents

Key Findings:

Structural Differences :

- The ethyl ester group in the target compound confers a shorter carbon chain compared to icaridin’s branched 1-methylpropyl ester. This structural variation may influence volatility, skin permeation, and repellent longevity ().

- DEET and IR3535 are linear amides, while PMD is a cyclic terpene derivative ().

Efficacy :

- Icaridin and DEET are broadly comparable in protection time, though DEET’s higher concentrations (50%) extend efficacy (). The ethyl ester variant is hypothesized to have shorter duration due to faster evaporation (inferred from ester volatility trends).

- Permethrin, a contact insecticide, provides prolonged protection but is unsuitable for direct skin application ().

DEET’s safety remains debated, with reports of neurotoxicity at excessive doses ().

Mechanistic Insights :

- Piperidine derivatives like icaridin modulate sodium channels (INa(T) and INa(L)) in arthropod sensory neurons, altering odorant receptor signaling (). The ethyl ester variant may share this mechanism but lacks direct evidence.

Biological Activity

1-Piperidinecarboxylic acid, 2-(2-hydroxyethyl)-, ethyl ester, (2S)- is a compound that has garnered attention for its biological activities, particularly in the context of insect repellent formulations. This article explores its biological activity, including its efficacy as an insect repellent, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H23NO3

- Molecular Weight : 229.32 g/mol

- Melting Point : Approximately 60-65 °C

- Solubility : Soluble in common organic solvents such as ethanol and chloroform

- pKa : 15.15 (predicted)

Biological Activity Overview

1-Piperidinecarboxylic acid derivatives are primarily studied for their role as insect repellents. Specifically, the compound has shown significant efficacy against various insect species, including mosquitoes and flies.

Efficacy as an Insect Repellent

Research indicates that 1-Piperidinecarboxylic acid, 2-(2-hydroxyethyl)-, ethyl ester is comparable to established repellents like DEET and Picaridin. Its effectiveness is attributed to its ability to interfere with insect olfactory receptors, thereby reducing the likelihood of insect contact.

Table 1: Comparative Efficacy of Insect Repellents

The mechanism by which this compound exerts its repellent effects involves the modulation of olfactory receptors in insects. It acts as an antagonist to specific receptors that are crucial for detecting human scent and other attractants. This antagonistic behavior effectively reduces the attractiveness of humans to insects.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound in various formulations:

-

Laboratory Trials :

- A study conducted by the London School of Hygiene & Tropical Medicine assessed the protective efficacy of various repellents against Musca sorbens. The trials demonstrated that formulations containing 1-Piperidinecarboxylic acid derivatives provided substantial protection compared to control groups .

- Field Trials :

- Comparative Studies :

Q & A

Q. What are the primary applications of (2S)-1-piperidinecarboxylic acid, 2-(2-hydroxyethyl)-, ethyl ester in academic research?

The compound, commonly known as icaridin or picaridin, is primarily studied as a broad-spectrum insect repellent. Its efficacy against arthropods (e.g., Ixodes ricinus ticks and Aedes aegypti mosquitoes) is evaluated in controlled human trials using protocols that compare protection times (e.g., Time to First Bite, TFB) and effective dose metrics (e.g., ED95) against DEET . Methodologically, researchers apply standardized formulations (e.g., 10–20% w/w) to human subjects and measure repellency duration under laboratory cage tests .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

Safety protocols align with GHS classifications: use PPE (gloves, lab coat, goggles), avoid inhalation/contact, and ensure ventilation. Acute toxicity (H302, H315, H319) and respiratory irritation (H335) risks necessitate adherence to OSHA and EU safety standards . Storage requires cool, dry conditions away from oxidizers and heat sources, as stability data indicate decomposition risks under prolonged exposure to moisture or high temperatures .

Q. How is the stereochemical purity of (2S)-configured derivatives validated?

Chiral purity is assessed via supercritical fluid chromatography (SFC) or HPLC with chiral columns. For example, preparatory SFC was used to isolate enantiomers of structurally similar piperidinecarboxylates, achieving >77% enantiomeric excess (ee) . Crystallization of tosylate salts further enhances purity, as demonstrated in asymmetric synthesis workflows .

Advanced Research Questions

Q. What synthetic strategies enable enantioselective preparation of (2S)-configured piperidinecarboxylates?

Asymmetric phase-transfer catalysis (PTC) is a key method. For example, chiral cinchonidine-derived catalysts induce stereoselective cyclopropanation in related esters, achieving up to 84% ee . Esterification of 1-Boc-protected intermediates (e.g., 1-Boc-5-amino-piperidine-2-carboxylic acid) with ethyl chloroformate in DMF/DMSO solvents also yields stereochemically defined products .

Q. How do researchers reconcile discrepancies in repellent efficacy between laboratory and field studies?

Laboratory-based TFB metrics (e.g., cage tests with Aedes aegypti) often overestimate field performance due to variables like sweat, humidity, and substrate interactions. Comparative studies use DEET as a "gold standard" to normalize CPT (Complete Protection Time) data across environments . Dose-response curves (logarithmic ED95 vs. CPT relationships) are analyzed to optimize formulations for real-world conditions .

Q. What mechanistic insights explain the prolonged repellency of icaridin compared to DEET?

Icaridin’s efficacy is attributed to its low volatility and high skin-binding affinity, which reduces evaporative loss. In vitro assays (e.g., gas chromatography-mass spectrometry) quantify residual compound on skin surfaces, while molecular dynamics simulations model interactions with mosquito odorant receptors (e.g., ORco proteins) . Comparative metabolomic studies further identify degradation pathways affecting long-term stability .

Q. How are toxicological profiles assessed for this compound in preclinical models?

Acute toxicity is evaluated via OECD Guideline 423 (oral LD50 in rodents), while skin irritation follows OECD 404 (rabbit models). Subchronic exposure studies (28-day dermal application in mice) monitor hematological and histological endpoints. Carcinogenicity risks are inferred from IARC/OSHA classifications of structurally related piperidine derivatives .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.